Piribedil D8
CAS No.:
VCID: VC21347886
Molecular Formula: C16H18N4O2
Molecular Weight: 306.39 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

Description |
Piribedil D8, also known as ET-495 D8, is a deuterium-labeled version of piribedil, a non-ergot dopamine agonist used primarily in the treatment of Parkinson's disease. The deuteration enhances its pharmacokinetic properties, making it a valuable tool for detailed metabolic studies and tracing its fate in biological systems . Mechanism of ActionPiribedil, the non-deuterated form of Piribedil D8, acts as a selective agonist for dopamine D2 and D3 receptors. It also exhibits antagonist properties against alpha2A and alpha2C adrenergic receptor subtypes. This dual action modulates dopaminergic pathways, which are crucial for managing Parkinson's disease symptoms . Research FindingsPiribedil has been shown to improve motor symptoms in Parkinson's disease patients. In clinical trials, piribedil demonstrated efficacy when used as monotherapy or in combination with levodopa. For example, a study found that piribedil significantly improved Unified Parkinson Disease Rating Scale (UPDRS) III scores compared to placebo .
Use in ResearchPiribedil D8 is primarily used for research purposes, allowing scientists to study its metabolic pathways and pharmacokinetics in detail. The deuterium labeling enhances stability and facilitates tracing the compound's fate in biological systems, making it invaluable for scientific investigations . |
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Product Name | Piribedil D8 | |||||||||
Molecular Formula | C16H18N4O2 | |||||||||
Molecular Weight | 306.39 g/mol | |||||||||
IUPAC Name | 1-(1,3-benzodioxol-5-ylmethyl)-2,2,3,3,5,5,6,6-octadeuterio-4-pyrimidin-2-ylpiperazine | |||||||||
Standard InChI | InChI=1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2/i6D2,7D2,8D2,9D2 | |||||||||
Standard InChIKey | OQDPVLVUJFGPGQ-COMRDEPKSA-N | |||||||||
Isomeric SMILES | [2H]C1(C(N(C(C(N1CC2=CC3=C(C=C2)OCO3)([2H])[2H])([2H])[2H])C4=NC=CC=N4)([2H])[2H])[2H] | |||||||||
SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 | |||||||||
Canonical SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 | |||||||||
Appearance | Powder | |||||||||
Application | The isotopo labelled form of Piribedil. | |||||||||
Purity | >98% | |||||||||
Quantity | Milligrams-Grams | |||||||||
Related CAS | 3605-01-4 (unlabelled) | |||||||||
Shelf Life | As supplied, 2 years from the QC date provided on the Certificate of Analysis, when stored properly | |||||||||
Solubility | 10 mM in DMSO | |||||||||
Storage | -20ºC Freeze | |||||||||
Synonyms | Piribedil D8; Trivastal-d8; Trivastan-d8; | |||||||||
Tag | Pirfenidone Impurities | |||||||||
PubChem Compound | 12804974 | |||||||||
Last Modified | Apr 15 2024 |
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